Isoamyl 2-cyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoamyl 2-cyanoacrylate is a type of cyanoacrylate adhesive that is commonly used in scientific research. It is a fast-curing and high-strength adhesive that is used to bond a variety of materials, including plastics, metals, and ceramics.

Applications De Recherche Scientifique

Pediatric Lacerations Management

Isoamyl 2-cyanoacrylate has been studied for its efficacy in managing pediatric lacerations as an alternative to suturing. A study found that it provided quick skin closure (1-2.5 minutes) with minimal complications, offering a "no needle" alternative, especially for short, clean lacerations under low tension. The cosmetic outcome was improved due to the absence of suture marks (Devrukhkar et al., 2015).

Hemorrhage Control in Hepatocellular Carcinoma

In a case of ruptured hepatocellular carcinoma with massive hemoperitoneum, isoamyl 2-cyanoacrylate effectively controlled bleeding. Its application stopped bleeding within 1-2 minutes, demonstrating its potential in managing such emergencies (Al-fraij et al., 2011).

Periodontal Flap Surgery

A comparative study of isoamyl 2-cyanoacrylate and silk sutures for periodontal flap surgery revealed that the cyanoacrylate adhesive facilitated early healing, particularly during the first week post-surgery. This suggests its effectiveness in dental surgical procedures (Khurana et al., 2016).

Pediatric Day-Care Surgery

In pediatric day-care surgeries, isoamyl 2-cyanoacrylate has been used for skin closure, demonstrating its utility in day-care procedures. It showed improved cosmesis, minimal complications, and was an effective alternative to traditional suturing (Hasan et al., 2009).

Intraoral Wound Closure

Isoamyl 2-cyanoacrylate has been investigated for intraoral wound closure, showing potential as an alternative to sutures. Its hemostatic and antibacterial effects, although needing further evaluation, suggest its applicability in oral surgeries (Sagar et al., 2015).

Urethro-Cutaneous Fistula Repair

A study evaluated isoamyl 2-cyanoacrylate as an intervening layer in the surgical repair of urethra-cutaneous fistula. The application of cyanoacrylate during repair was found to be feasible, safe, and showed higher successful repair rates, though without statistical significance (Tawfeek et al., 2021).

Propriétés

Numéro CAS |

19475-26-4 |

|---|---|

Nom du produit |

Isoamyl 2-cyanoacrylate |

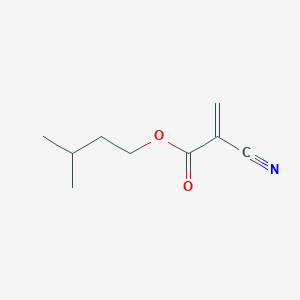

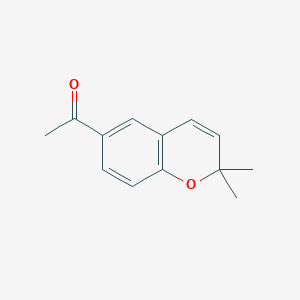

Formule moléculaire |

C9H13NO2 |

Poids moléculaire |

167.2 g/mol |

Nom IUPAC |

3-methylbutyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |

Clé InChI |

GASDVTHQNCFANM-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C#N |

SMILES canonique |

CC(C)CCOC(=O)C(=C)C#N |

Autres numéros CAS |

19475-26-4 |

Synonymes |

isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4:5,12:6,11:7,10-Tetramethanodibenzo[b,h]biphenylene, 1,4,4a,5,5a,5b,6,6a,7,10,10a,11,11a,11b,12,12a-hexadecahydro-](/img/structure/B101432.png)

![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)

![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)